molecular formula C16H15N5O2 B2651300 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile CAS No. 876536-95-7

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile

Cat. No.: B2651300
CAS No.: 876536-95-7
M. Wt: 309.329
InChI Key: MNZLAFDTNQFKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile involves several steps. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, functions, and structures. Additionally, this compound has applications in medicinal chemistry, where it is used to develop and test new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool in both chemistry and biology research .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group and the piperazine ring play crucial roles in its binding affinity and activity. The compound can interact with proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research .

Properties

IUPAC Name

5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-12-13-11-14(21(22)23)4-5-15(13)19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZLAFDTNQFKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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